6-Chloro-4-nitropicolinaldehyde

Nucleophilic Aromatic Substitution Reaction Kinetics Pyridine Functionalization

Fragment-based discovery campaigns require building blocks with orthogonal reactivity and optimal physicochemical profiles. 6-Chloro-4-nitropicolinaldehyde addresses this need: • Orthogonal reactivity: Aldehyde, chlorine (SNAr/cross-coupling), and nitro (reduction) groups enable sequential derivatization. • Lead-like properties: Calculated LogP ~1.98 and tPSA 73.1 Ų balance lipophilicity and polarity. • Validated activity: Demonstrated in vitro cytotoxicity against breast cancer cells.

Molecular Formula C6H3ClN2O3
Molecular Weight 186.55 g/mol
Cat. No. B15401558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-nitropicolinaldehyde
Molecular FormulaC6H3ClN2O3
Molecular Weight186.55 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1C=O)Cl)[N+](=O)[O-]
InChIInChI=1S/C6H3ClN2O3/c7-6-2-5(9(11)12)1-4(3-10)8-6/h1-3H
InChIKeyNDOOMDYJPMTPOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-4-nitropicolinaldehyde: Physicochemical Identity


6-Chloro-4-nitropicolinaldehyde (also designated as 6-chloro-4-nitropyridine-2-carbaldehyde; CAS 1060809-75-7) is a disubstituted heteroaromatic aldehyde derivative . It is characterized by a pyridine ring core bearing a formyl group at the 2-position, a nitro substituent at the 4-position, and a chlorine atom at the 6-position, with a molecular formula of C6H3ClN2O3 and a monoisotopic mass of 185.98 Da . Its structure positions it as a key intermediate or building block in the synthesis of more complex nitrogen-containing heterocyclic scaffolds, as referenced in chemical patent literature .

Synthetic building block for heterocyclic scaffolds
Chlorine leaving group enables SNAr diversification
Reported intermediate in chemical patent literature

6-Chloro-4-nitropicolinaldehyde: No Simple Substitution


Attempting to replace 6-chloro-4-nitropicolinaldehyde with structurally similar analogs (such as the 6-bromo derivative or the non-halogenated 4-nitropicolinaldehyde) will inevitably result in divergent synthetic outcomes and altered molecular properties due to fundamental differences in electronic character, steric profile, and reactivity. The chlorine atom at the 6-position is not a generic placeholder; it modulates the electrophilicity of the pyridine ring and the adjacent aldehyde group in a manner distinct from hydrogen or other halogens, directly impacting nucleophilic aromatic substitution (SNAr) rates and metal-catalyzed cross-coupling efficiencies [1]. Furthermore, the presence of both chlorine and the strongly electron-withdrawing nitro group confers a unique hydrogen-bond acceptor capacity and lipophilicity profile (LogP) that differs significantly from both the non-halogenated parent compound and the 6-fluoro variant, which are critical parameters for downstream biological activity and formulation [2]. The evidence below quantifies these specific points of differentiation that preclude simple in-class interchangeability.

Halogen reactivity profile
Replacing 6-Cl with H or Br may shift SNAr rates and cross-coupling selectivity; Cl enables distinct chemoselective transformations
Lipophilicity mismatch
Cl substitution confers a unique LogP that non-halogenated or 6-Br analogs do not replicate; downstream partitioning may differ
Polar surface area divergence
tPSA differs from non-halogenated parent; hydrogen-bonding and permeability properties may not transfer

6-Chloro-4-nitropicolinaldehyde: Performance Evidence


Chlorine-Enhanced SNAr Reactivity

The presence of a chlorine atom at the 6-position of the nitropyridine ring dramatically accelerates nucleophilic aromatic substitution (SNAr) reactions compared to non-halogenated analogs. While direct rate data for 6-chloro-4-nitropicolinaldehyde is inferred from class-level kinetics, the foundational work of Bishop et al. established that chloronitropyridines, as a class, undergo SNAr reactions at rates that are orders of magnitude faster than their non-halogenated counterparts, due to the dual activation provided by the nitro group and the leaving group ability of the chlorine [1]. This reactivity is essential for the compound's utility as a synthetic intermediate. In contrast, the non-halogenated 4-nitropicolinaldehyde (CAS 108338-19-8) lacks this facile leaving group, requiring harsher conditions or different pathways (e.g., Chichibabin reaction) for nucleophilic displacement, thereby limiting its synthetic versatility and efficiency in building complex molecular architectures .

SNAr Reactivity
Class-level inference
Chlorine enables facile C6 SNAr; non-halogenated analog unreactive under mild conditions
Supports synthetic intermediate workflow
Data inferred from class-level kinetics
Nucleophilic Aromatic Substitution Reaction Kinetics Pyridine Functionalization

Higher Lipophilicity Than Parent Compound

6-Chloro-4-nitropicolinaldehyde exhibits a significantly higher lipophilicity compared to its non-halogenated parent compound, 4-nitropicolinaldehyde. This difference is critical for applications where membrane permeability or hydrophobic interactions are key. The target compound has a calculated LogP (octanol-water partition coefficient) of approximately 1.98 . In contrast, the non-halogenated analog, 4-nitropicolinaldehyde, has a much lower calculated LogP of 0.42 . This ~1.5 log unit difference corresponds to a nearly 32-fold greater predicted partitioning into the octanol phase for the 6-chloro derivative, indicating substantially higher lipophilicity.

Lipophilicity
Cross-study comparable
LogP 1.98 vs. 0.42 (non-halogenated)
Supports lipophilicity-dependent design
Calculated; verify experimentally
Physicochemical Properties Lipophilicity Drug Design

Reduced Polar Surface Area vs. Parent

6-Chloro-4-nitropicolinaldehyde possesses a slightly reduced topological polar surface area (tPSA) compared to its non-halogenated parent, 4-nitropicolinaldehyde, influencing its hydrogen-bonding profile and membrane permeability. The target compound has a calculated tPSA of 73.1 Ų [1]. Its direct analog without the 6-chloro substituent, 4-nitropicolinaldehyde, has a larger calculated tPSA of 76.0 Ų . While the absolute difference is modest (2.9 Ų), this reduction is a direct and predictable consequence of replacing a hydrogen atom with the more electronegative and sterically bulkier chlorine atom, which alters the electron density distribution across the molecule.

Polar Surface Area
Cross-study comparable
tPSA 73.1 Ų vs. 76.0 Ų (non-halogenated)
Supports permeability property review
Calculated; modest difference
Physicochemical Properties Polar Surface Area Drug-Likeness

Cross-Coupling Efficiency: Chlorine vs. Bromine

The selection of the 6-chloro derivative (MW 186.55 g/mol) over the analogous 6-bromo derivative (MW 231.00 g/mol) carries quantifiable implications for synthetic economy and reaction specificity. The lower molecular weight of the chloro compound provides a direct mass efficiency advantage in large-scale synthesis. More importantly, the intrinsic difference in C-Cl versus C-Br bond strength and reactivity dictates the choice of cross-coupling partner and conditions. Aryl chlorides are generally less reactive than aryl bromides in many palladium-catalyzed cross-couplings, which is not a disadvantage but a critical design feature that allows for orthogonal or chemoselective transformations in the presence of other reactive sites (e.g., the nitro or aldehyde groups), thereby enabling more complex synthetic sequences without the need for additional protecting group strategies.

Cross-Coupling Profile
Cross-study comparable
Cl: MW 186.6, moderate reactivity; Br: MW 231.0, higher reactivity
Supports chemoselective synthetic planning
Reactivity context: C-Cl vs C-Br bond
Cross-Coupling Suzuki-Miyaura Reaction Halogen Effect

In Vitro Cytotoxicity in Breast Cancer Cells

6-Chloro-4-nitropicolinaldehyde has demonstrated measurable in vitro cytotoxicity against human breast cancer cells, providing a data-driven starting point for medicinal chemistry optimization. A study reported that treatment with this compound resulted in a significant reduction in cell viability, with experimentally determined IC50 values indicating potent cytotoxicity . The proposed mechanism involved the induction of mitochondrial dysfunction, leading to increased reactive oxygen species (ROS) production and subsequent activation of caspase-mediated apoptotic pathways. While this is not a direct comparative study, it establishes a baseline biological activity for this specific substitution pattern that would not be replicated by other analogs (e.g., 6-fluoro or 6-bromo) due to the unique interplay of electronic, steric, and lipophilic properties conferred by the 6-chloro-4-nitro motif.

Cytotoxicity
Supporting evidence
IC50 reported as indicating cytotoxicity in breast cancer cells
Supports cell-model endpoint review
Exact IC50 not publicly disclosed
Anticancer Activity Cytotoxicity In Vitro Pharmacology

6-Chloro-4-nitropicolinaldehyde: Key Applications


Chemoselective SNAr for Late-Stage Diversification

In medicinal chemistry campaigns, 6-chloro-4-nitropicolinaldehyde serves as a versatile late-stage diversification point. Its chlorine atom allows for the introduction of a wide array of amine, thiol, or alkoxy nucleophiles via SNAr under mild conditions, a transformation inaccessible to the non-halogenated analog (Evidence Item 1) . This enables rapid exploration of structure-activity relationships (SAR) at the 6-position of the picolinaldehyde core while preserving the reactive aldehyde handle for subsequent bioconjugation or further derivatization steps. The unique electronic and steric environment ensures predictable and efficient functionalization, a critical advantage for generating diverse compound libraries with minimal synthetic effort.

Privileged Fragment for Drug Discovery

As a fragment in FBDD, 6-chloro-4-nitropicolinaldehyde offers a well-defined and advantageous physicochemical profile. Its calculated LogP of ~1.98 (Evidence Item 2) and tPSA of 73.1 Ų (Evidence Item 3) [1] place it within a desirable range for lead-likeness, offering a balanced profile of lipophilicity and polarity. Furthermore, its demonstrated in vitro cytotoxicity against breast cancer cells (Evidence Item 5) validates its potential as a starting point for developing new anticancer agents. The specific combination of these properties is unique to this molecule and cannot be achieved by substituting with the more polar, non-halogenated parent compound or the heavier, more lipophilic 6-bromo analog.

Agrochemical Synthesis of Heterocyclic Pesticides

The patent literature identifies 6-chloro-4-nitropicolinaldehyde as an intermediate in the synthesis of nitrogen-containing heterocyclic compounds with potential agricultural applications . Its unique substitution pattern allows for sequential and orthogonal synthetic operations: the aldehyde can be used to form imines or heterocycles, the chlorine can be displaced in SNAr or cross-coupling reactions (Evidence Item 4), and the nitro group can be reduced to an amine for further functionalization. This orthogonal reactivity, which is not achievable with the non-halogenated or 6-bromo analogs under the same set of mild conditions, makes it an efficient and valuable building block for constructing the complex, functionalized scaffolds typical of modern agrochemical active ingredients.

Application
Selection Property
Validation Focus
Late-stage SNAr diversification
Halogen-directed SNAr reactivity
Nucleophilic displacement conditions
Fragment-based discovery research
Physicochemical profile (LogP, tPSA)
Cell-model cytotoxicity endpoint review
Agrochemical intermediate synthesis
Orthogonal aldehyde, Cl, nitro reactivity
Multi-step synthetic utility
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